Product packaging for Vonoprazan fumarate impurity 10(Cat. No.:)

Vonoprazan fumarate impurity 10

Cat. No.: B14036555
M. Wt: 168.19 g/mol
InChI Key: AHOVOQVYOFTFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling, the identification and quantification of all potential impurities in a pharmaceutical substance, is a critical component of drug development and manufacturing. It provides a detailed fingerprint of the API, offering insights into the synthesis process and the stability of the drug substance.

Even in minute quantities, impurities can have a profound impact on the critical quality attributes (CQAs) of a pharmaceutical product. These attributes include purity, potency, stability, and bioavailability. The presence of impurities can potentially alter the physical and chemical properties of the API, leading to a reduction in therapeutic efficacy or the emergence of toxic side effects. A comprehensive understanding and control of impurities are therefore essential to maintain product integrity and patient safety.

The control of impurities is not only a scientific necessity but also a regulatory requirement. International guidelines, such as those from the International Council for Harmonisation (ICH), mandate the reporting, identification, and qualification of impurities.

The field of impurity research has witnessed significant advancements in recent decades. The evolution from classical analytical techniques to highly sophisticated chromatographic and spectroscopic methods has enabled the detection and characterization of impurities at increasingly lower levels. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), has become an indispensable tool for impurity profiling. nih.govnih.gov

Modern paradigms in impurity research emphasize a proactive, risk-based approach. This involves a thorough understanding of the manufacturing process to anticipate potential impurities and implementing control strategies to minimize their formation. This "Quality by Design" (QbD) approach is increasingly being adopted by the pharmaceutical industry to ensure the consistent production of high-quality medicines.

Overview of Impurity Classification and Sources within API Manufacturing

Impurities in an API can originate from various sources and are broadly classified into three main categories: process-related impurities, degradation-related impurities, and residual solvents. A thorough understanding of these sources is crucial for developing effective control strategies.

Process-related impurities are substances that are formed as by-products during the synthesis of the API. These can include unreacted starting materials, intermediates, and by-products from side reactions. The specific synthetic route employed for the API will determine the profile of process-related impurities. For instance, different synthetic pathways for Vonoprazan fumarate (B1241708) can lead to varying impurity profiles. researchgate.netfigshare.comresearchgate.net

In the context of Vonoprazan fumarate, several process-related impurities have been identified and characterized. Research by Liu et al. has detailed the formation routes for a number of these impurities. researchgate.net The control of such impurities often involves optimizing reaction conditions, purification of intermediates, and the use of highly specific analytical methods to monitor their levels. nih.gov

Degradation-related impurities are formed when the API degrades over time due to exposure to environmental factors such as light, heat, humidity, or interaction with other components in the drug product. Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods. nih.govresearchgate.net

Studies on Vonoprazan have shown that it undergoes significant degradation under alkaline and oxidative stress conditions, while remaining relatively stable under acidic, thermal, and photolytic stress. nih.gov The identification of these degradation products is critical for establishing appropriate storage conditions and shelf-life for the drug product.

Residual solvents are organic volatile chemicals used during the synthesis of the API or in the formulation of the drug product. Their presence is strictly controlled according to ICH guidelines due to their potential toxicity. Other impurities can also be derived from excipients, which are the inactive ingredients in a finished pharmaceutical product. These can include leachables from container closure systems.

Contextualization of Vonoprazan Fumarate within Gastric Acid Secretion Modulation Research

Vonoprazan fumarate represents a significant advancement in the management of acid-related gastrointestinal disorders. patsnap.com Its development and the subsequent research into its impurity profile provide a compelling case study in the application of modern pharmaceutical quality control.

Vonoprazan fumarate belongs to a class of drugs known as potassium-competitive acid blockers (P-CABs). patsnap.com It is a pyrrole (B145914) derivative, a chemical structure that distinguishes it from the earlier benzimidazole-based proton pump inhibitors (PPIs). nih.gov The therapeutic relevance of Vonoprazan lies in its mechanism of action; it inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. patsnap.com This inhibition is potent, rapid, and provides a longer duration of acid suppression compared to conventional PPIs. patsnap.comnih.gov Vonoprazan is used for the treatment of conditions such as gastroduodenal ulcers and reflux esophagitis. wikipedia.orgpharmaffiliates.com

Table 1: Chemical and Therapeutic Profile of Vonoprazan Fumarate

PropertyDescription
Chemical Class Potassium-Competitive Acid Blocker (P-CAB), Pyrrole derivative patsnap.comnih.gov
Mechanism of Action Reversibly inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells chemicalbook.com
Therapeutic Use Treatment of acid-related disorders such as gastroduodenal ulcer and reflux esophagitis wikipedia.orgpharmaffiliates.com
Key Advantage Rapid onset of action and prolonged, potent acid suppression patsnap.comnih.gov

The synthesis of complex heterocyclic molecules like pyrrole-based APIs, including Vonoprazan, often involves multi-step processes that can generate various process-related impurities. nih.gov The inherent reactivity of the pyrrole ring and the various reagents used in the synthesis can lead to the formation of side products and degradation products. nih.gov Therefore, a thorough understanding of the reaction mechanisms is crucial for predicting and controlling potential impurities.

For instance, research on Vonoprazan has identified several process-related impurities, which were characterized using techniques like liquid chromatography-mass spectrometry (LC-MS), NMR, and infrared spectroscopy. nih.gov One study successfully identified six impurities in Vonoprazan fumarate, with one previously unknown impurity being characterized as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. nih.gov The ability to synthesize and characterize these impurities is vital for developing and validating analytical methods to quantify them in the final API. nih.gov

The control of these impurities is not merely a regulatory requirement but a fundamental aspect of ensuring the quality and safety of the drug. Strategies for minimizing impurities include optimizing synthetic routes, employing advanced purification techniques, and implementing Quality by Design (QbD) principles from the outset of development. pharmatimesofficial.com For pyrrole-based APIs, this may involve careful control of reaction conditions to prevent unwanted side reactions or degradation of the pyrrole core. nih.gov

Table 2: Research Findings on Vonoprazan Fumarate Impurities

FindingSignificance
Six process-related impurities were identified in Vonoprazan fumarate. nih.govDemonstrates the complexity of the synthetic process and the need for rigorous analytical control.
A previously unknown impurity was identified and characterized. nih.govHighlights the importance of thorough impurity profiling to uncover all potential contaminants.
The possible formation mechanisms of these impurities were proposed. nih.govAids in optimizing the manufacturing process to minimize the generation of these impurities.
An HPLC method was developed and validated for the quantification of these impurities. nih.govProvides a reliable tool for routine quality control and stability studies of Vonoprazan fumarate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B14036555 Vonoprazan fumarate impurity 10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4-isocyano-2-phenyl-1H-pyrrole

InChI

InChI=1S/C11H8N2/c1-12-10-7-11(13-8-10)9-5-3-2-4-6-9/h2-8,13H

InChI Key

AHOVOQVYOFTFAQ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CNC(=C1)C2=CC=CC=C2

Origin of Product

United States

Formation Mechanisms of Vonoprazan Fumarate Impurity 10

Elucidation of Process-Related Formation Pathways for Impurity 10

Process-related impurities are substances that are formed during the synthesis of the drug substance. The formation of Vonoprazan fumarate (B1241708) impurity 10 is intricately linked to the specific chemical reactions and intermediates involved in the manufacturing process of Vonoprazan.

Identification of Precursor Materials and Reaction Intermediates

The synthesis of Vonoprazan involves a multi-step chemical process starting from precursor materials. One of the key intermediates in several synthesis routes is 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde . google.comgoogle.compatsnap.com This aldehyde intermediate is a direct precursor to Vonoprazan. In some synthetic strategies, 3-cyano-1H-pyrrole derivatives are used, which are then converted to the crucial aldehyde intermediate. google.com The presence of unreacted starting materials or intermediates can lead to the formation of by-products. For instance, unreacted SMA (Imp-8) and intermediate-2 (Imp-9) have been identified as potential impurities in the final Vonoprazan fumarate product. researchgate.net

Analysis of Specific Synthetic Steps Yielding Impurity 10 (e.g., Reduction Reactions)

A critical step in many reported syntheses of Vonoprazan is the reductive amination of the aldehyde intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde , with methylamine (B109427). google.comgoogle.compatsnap.com This reaction directly forms the desired methylaminomethyl side chain of Vonoprazan. However, the use of reducing agents in this step can also lead to the formation of Impurity D, which is formed when Vonoprazan or its salt is reacted in the presence of a reducing agent. google.com

Another synthetic approach involves the reduction of a cyano group to an aldehyde, which is then followed by reductive amination. google.com The process for the selective hydrogenation of the cyano group to an aldehyde can be unstable and may lead to over-oxidation to the corresponding carboxylic acid, introducing another potential source of impurities. google.com A four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate involves ester hydrolysis, methylamine substitution, sulfonyl chloride substitution, and finally, an amide reduction step. researchgate.net The specifics of this amide reduction are crucial for controlling impurity profiles. researchgate.net

The following table summarizes key synthetic intermediates that can be precursors to impurity formation:

Precursor/IntermediateRole in SynthesisPotential for Impurity Formation
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeKey intermediate for reductive aminationDirect precursor to Vonoprazan and related impurities. google.comgoogle.compatsnap.com
3-cyano-1H-pyrrole derivativesStarting material for aldehyde synthesisIncomplete conversion or side reactions can introduce impurities. google.com
5-(2-fluorophenyl)-1H-pyrrole-3-carboxylateStarting material in an alternative routeEach step (hydrolysis, substitution, reduction) is a potential source of by-products. researchgate.net

By-product Formation in Multi-step Synthesis Schemes

In multi-step syntheses, the potential for by-product formation increases with each reaction step. For example, a synthesis route starting from 2-fluoroacetophenone involves eight steps, including bromination, condensation, cyclization, dehalogenation, cyano reduction, sulfonamide formation, and reductive amination, with a total yield of about 25.2%. google.com The complexity of such a long route provides multiple opportunities for the generation of impurities. Another method involves the N-alkylation of an intermediate with methylamino, which can easily generate tertiary amine by-products, complicating purification. google.com

Investigation of Degradation-Induced Formation of Impurity 10

Degradation-induced impurities arise when the drug substance breaks down under various stress conditions, such as exposure to light, heat, humidity, acid, or base.

Analysis of Forced Degradation Study Outcomes

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. researchgate.netnih.gov These studies involve subjecting the drug to harsh conditions to accelerate its degradation. researchgate.netnih.gov For Vonoprazan, forced degradation studies have shown that the drug is susceptible to degradation under certain conditions. researchgate.netnih.gov

Studies have demonstrated that Vonoprazan undergoes significant degradation under alkaline stress conditions. researchgate.netnih.gov In one study, significant degradation was observed in alkaline conditions, with the formation of two degradation products, DP6 and DP9. researchgate.net The degradation in alkaline conditions was found to follow first-order kinetics. researchgate.net Another study also confirmed that Vonoprazan is labile in alkaline conditions, showing 62.48% degradation. researchgate.net In contrast, the drug was found to be stable under acidic, thermal, and photolytic degradation conditions. researchgate.netnih.gov The formation of a stable fumarate salt of Vonoprazan helps to create a pH-buffered microenvironment that can protect the active pharmaceutical ingredient from hydrolytic degradation. patsnap.com

The table below summarizes the findings from forced degradation studies on Vonoprazan:

Stress ConditionObservationReference
AlkalineSignificant degradation, formation of degradation products (DP6, DP9), follows first-order kinetics. researchgate.netnih.gov
AcidicStable researchgate.netnih.gov
OxidativeSignificant degradation researchgate.netnih.gov
ThermalStable researchgate.netnih.gov
PhotolyticStable in solid state, some degradation in liquid state. researchgate.net
Oxidative Stress Conditions

Research from forced degradation studies indicates that Vonoprazan is susceptible to degradation under oxidative conditions. researchgate.netnih.govresearchgate.net These studies, which are designed to accelerate the degradation process, have demonstrated that significant degradation of Vonoprazan occurs when it is subjected to oxidative stress. researchgate.netnih.gov This susceptibility points to specific sites within the Vonoprazan molecule that are sensitive to oxidation, leading to the formation of degradation products, including impurity 10.

Absence of Degradation Under Acidic, Thermal, and Photolytic Stress

The table below summarizes the findings from forced degradation studies on Vonoprazan.

Table 1: Summary of Forced Degradation Studies on Vonoprazan
Stress Condition Observation Reference
Oxidative Significant degradation researchgate.net, nih.gov
Alkaline Significant degradation researchgate.net, nih.gov
Acidic Stable researchgate.net, nih.gov
Thermal Stable researchgate.net, nih.gov
Photolytic Stable researchgate.net, nih.gov

Postulated Degradation Pathways and Structural Transformation

The specific structural transformation from Vonoprazan to impurity 10 is linked to the manufacturing process and degradation under specific stress conditions. researchgate.net The structure of Vonoprazan Fumarate Impurity 10 has been identified as 1,2-bis((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-1,2-dimethylhydrazine. veeprho.com This structure suggests that the impurity is a dimer, potentially formed through an oxidative coupling mechanism involving two molecules of Vonoprazan or a related precursor. The formation of such process-related impurities is a key consideration in the development of a robust synthesis and purification process. nih.govgoogle.com

Theoretical Frameworks for Impurity Prediction and Mechanism Delineation

The prediction and control of impurities are guided by established theoretical and regulatory frameworks, including Quality by Design (QbD) and the use of advanced analytical and computational tools.

Forced degradation studies are a cornerstone of this framework, providing essential experimental data on how a drug substance behaves under stress. mdpi.comijpsjournal.com These studies help to identify potential degradation products and elucidate degradation pathways. ijpsjournal.com

In addition to experimental studies, in silico or computational tools are increasingly used to predict potential degradation products. nih.gov Software programs can model the degradation of a drug substance under various conditions, identifying potential sites of reactivity on the molecule. nih.gov For instance, computational models based on Density Functional Theory (DFT) can be employed to assess the risk of autoxidation for active pharmaceutical ingredients (APIs), providing a theoretical basis for understanding a drug's stability. nih.gov This predictive approach allows for a proactive risk assessment of a drug's stability profile early in the development process. nih.govnih.gov

By combining the knowledge of degradation pathways from experimental studies with predictive modeling, a comprehensive understanding of impurity formation can be achieved. nih.gov This integrated approach is crucial for developing control strategies to minimize impurities in the final drug product.

Table 2: List of Mentioned Compounds

Compound Name Full Chemical Name
Vonoprazan 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
Vonoprazan Fumarate 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate
This compound 1,2-bis((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-1,2-dimethylhydrazine

| Fumaric Acid | (2E)-But-2-enedioic acid |

Advanced Analytical Methodologies for the Characterization and Quantification of Vonoprazan Fumarate Impurity 10

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of impurities in pharmaceutical substances. nih.gov These methods offer high resolution, sensitivity, and reproducibility, making them ideal for the stringent requirements of pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical first step in accurately analyzing Vonoprazan fumarate (B1241708) and its related substances, including impurity 10. researchgate.netnih.gov The primary goal is to establish a method that is sensitive, specific, and capable of separating all potential impurities from the main API peak and from each other. daneshyari.com

The successful separation of Vonoprazan and its impurities hinges on the careful optimization of several key chromatographic parameters.

Column Chemistry: The choice of the stationary phase is crucial for achieving the desired selectivity. For the analysis of Vonoprazan and its impurities, reversed-phase columns, such as C18 columns, are commonly employed. researchgate.netnih.gov Studies have utilized columns like the Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0μm) and Promosil C18 (250 mm × 4.6 mm, 5 μm) to achieve effective separation. daneshyari.comnih.gov The selection of a suitable column is a critical factor due to the similar chemical structures and polarities of Vonoprazan and its related impurities. daneshyari.com

Mobile Phase Composition: The mobile phase, a mixture of solvents, is optimized to control the elution of the analytes. A common approach involves a buffered aqueous phase and an organic modifier. For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) has been successfully used. nih.govdaneshyari.com One method utilized a mobile phase of (A) 0.03 M sodium phosphate buffer (pH 6.5) - methanol (B129727) - acetonitrile (72:25:3, v/v/v) and (B) 0.03 M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v). nih.govdaneshyari.com Another method employed a mixture of acetonitrile, methanol, and 0.2 M ortho-phosphoric acid (30:30:40 v/v/v) with the pH adjusted to 3.0. nih.gov The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds like Vonoprazan.

Detection Wavelength: The selection of an appropriate detection wavelength is vital for ensuring high sensitivity for all analytes of interest. For Vonoprazan and its impurities, a UV detector is typically used. A wavelength of 230 nm has been found to provide good UV absorbance for both Vonoprazan and its impurities, making it a suitable choice for simultaneous detection. nih.govdaneshyari.com Other studies have also utilized detection at 210 nm and 254 nm. nih.govgoogle.com

Table 1: Examples of Optimized HPLC Conditions for Vonoprazan Analysis

ParameterCondition 1Condition 2Condition 3
ColumnPhenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0μm)Promosil C18 (250 mm × 4.6 mm, 5 μm)Waters SunAire C18 (250X 4.6mm, 5 μm)
Mobile Phase A0.03 M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)Acetonitrile: Methanol: 0.2 M ortho-phosphoric acid (30:30:40) pH 3.0Aqueous solution with 0.1% triethylamine (B128534) and 0.1% trifluoroacetic acid
Mobile Phase B0.03 M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)-Acetonitrile solution with 0.1% triethylamine and 0.1% trifluoroacetic acid
Detection Wavelength230 nm210 nm254 nm
Flow Rate1.0 mL/min1.0 mL/min1.0 mL/min

For complex mixtures containing multiple impurities with varying polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable timeframe. In such cases, gradient elution is employed. researchgate.net This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. researchgate.net This allows for the efficient elution of both early and late-eluting impurities.

A developed gradient program for the analysis of Vonoprazan and ten of its impurities involved a gradual increase in the percentage of mobile phase B over time, ensuring the separation of all components. daneshyari.com The gradient was programmed as follows: 0.01 min–0% B, 10.0 min–26% B, 24.0 min–100% B, 26.0 min–100% B, 30.0 min–0% B, and 35.0 min–0% B. daneshyari.com This strategy is crucial for resolving complex impurity profiles and ensuring that all related substances are adequately separated for accurate quantification.

A key performance indicator of any HPLC method for impurity analysis is its ability to resolve, or separate, the impurity of interest from the API and other related substances. The selectivity of the method refers to its ability to measure the analyte of interest without interference from other components in the sample. In the context of Vonoprazan fumarate impurity 10, the developed HPLC method must demonstrate sufficient resolution between the impurity 10 peak and the peaks of Vonoprazan and other potential impurities.

The optimization of column chemistry and mobile phase composition plays a direct role in achieving the desired resolution and selectivity. For instance, a patent for a detection method of Vonoprazan fumarate related substances describes a gradient elution that successfully separates 16 impurities, including impurity 10, in a specific order of peak appearance. google.com This indicates a high degree of selectivity and resolution achieved through the carefully controlled chromatographic conditions.

Hyphenated Techniques for Impurity Profiling and Structural Confirmation

While HPLC is excellent for separation and quantification, it does not inherently provide structural information about the detected impurities. For this purpose, hyphenated techniques, which combine the separation power of liquid chromatography with the identification capabilities of a spectroscopic detector, are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the characterization and structural elucidation of pharmaceutical impurities. researchgate.netekb.eg After the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component. This data is crucial for identifying unknown impurities.

In the analysis of Vonoprazan, LC-MS has been instrumental in identifying various process-related impurities. nih.govresearchgate.net One study reported the identification of six impurities in Vonoprazan fumarate using LC-MS. nih.gov The structures of these impurities were then confirmed through synthesis and further characterization by mass spectrometry, NMR spectroscopy, and infrared spectroscopy. nih.gov For impurity characterization, LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov A study on Vonoprazan in human plasma used precursor-product ion transitions of m/z 346.0 → 315.1 for the quantification of the parent drug. nih.gov Similar principles would be applied to identify and characterize impurity 10, providing definitive structural confirmation. Although some consider LC-MS a more expensive technique for routine analysis, its role in initial impurity identification is indispensable. researchgate.net

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) for Degradation Products

High-Performance Thin-Layer Chromatography (HPTLC) coupled with Mass Spectrometry (MS) serves as a powerful tool for the separation and identification of degradation products in Vonoprazan. This technique is particularly valuable for stability studies where the drug substance is subjected to stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic degradation. nih.govresearchgate.net

The HPTLC method involves applying the sample to a high-performance silica (B1680970) gel plate, which acts as the stationary phase. A solvent system, or mobile phase, is then allowed to move up the plate, separating the components of the sample based on their differential partitioning between the two phases. For Vonoprazan and its impurities, a typical mobile phase might consist of a mixture like methanol, toluene, and triethylamine. nih.gov After development, distinct bands corresponding to the API and its various degradation products are visible under UV light. nih.gov A compact band is expected for the main component, with a specific retention factor (Rf) value. nih.gov

To confirm the identity of these separated degradation products, the band of interest can be directly analyzed by Mass Spectrometry. The HPTLC-MS interface allows for the elution of the compound from the plate and its introduction into the mass spectrometer, which provides mass-to-charge ratio data. This information is crucial for determining the molecular weight and proposing a possible structure for the degradant. nih.govresearchgate.net Studies have successfully used HPTLC-MS to detect and characterize alkaline degradation products of Vonoprazan. nih.govresearchgate.net

Table 1: Example HPTLC-MS Method Parameters for Vonoprazan Degradation Analysis

ParameterSpecification
Stationary Phase Aluminum-backed TLC plates precoated with silica gel 60 F254 nih.gov
Mobile Phase Methanol: Toluene: Triethylamine (6:4:0.1 v/v/v) nih.gov
Detection Wavelength 267 nm (Absorbance Mode) nih.gov
Rf Value (Vonoprazan) ~0.43 nih.gov
Coupled Technique Mass Spectrometry (MS) for structural elucidation of degradant bands nih.gov

Spectroscopic Approaches for Structural Elucidation (Excluding Basic Identification Data)

While chromatographic techniques can separate impurities, spectroscopic methods are indispensable for the definitive elucidation of their molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural clarification of organic molecules, including pharmaceutical impurities. veeprho.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of the exact bonding of atoms, configuration, and stereochemistry. veeprho.comnih.gov For confirming the structure of an impurity like Vonoprazan Impurity 10, which may be a process-related impurity or a degradant, NMR is essential. nih.govresearchgate.net

Advanced 2D NMR techniques are particularly useful for unambiguously assigning the structure. veeprho.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. veeprho.comnews-medical.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. veeprho.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular structure. veeprho.com

By analyzing the chemical shifts, coupling constants, and correlations from these NMR experiments, scientists can confirm the precise structure of Impurity 10, distinguishing it from Vonoprazan and other related substances. veeprho.comnih.gov

In the context of analyzing Vonoprazan Impurity 10, the IR spectrum would be compared to that of Vonoprazan itself. Any differences in the absorption bands would indicate a structural modification. For instance, the appearance or disappearance of bands corresponding to C=O (carbonyl), S=O (sulfone), N-H, or C-F vibrations can provide critical evidence about the nature of the impurity. nih.govresearchgate.net This technique is often used in conjunction with mass spectrometry and NMR to build a complete and confident profile of the impurity's structure. nih.gov

Application of Reference Standards in Impurity Quantification and Control

Pharmaceutical reference standards are highly purified and well-characterized materials that serve as a benchmark for quality control. healthmanagement.org The use of a specific reference standard for this compound is indispensable for several reasons.

Firstly, reference standards are critical for the accurate quantification of impurities. knorspharma.com By preparing a standard solution of known concentration, a calibration curve can be established, allowing for the precise determination of the impurity level in a test sample. pharmiweb.com This approach is vastly superior to methods that estimate impurity content based on the response factor of the API, which can lead to significant inaccuracies due to differences in chemical structure and chromophoric properties between the impurity and the API.

Secondly, impurity reference standards are essential for method validation. healthmanagement.org As discussed in section 3.3.3, they are used in spiking experiments to determine the method's accuracy. pharmiweb.com They are also used to confirm the specificity of the method, ensuring that the peak corresponding to Impurity 10 is correctly identified and resolved from other components.

Finally, reference standards are a cornerstone of quality control in drug manufacturing. pharmaffiliates.com They are used in routine batch release testing to ensure that the level of Impurity 10 does not exceed the predefined specification limits set by regulatory authorities like the FDA and EMA. knorspharma.com This ensures the consistency, safety, and quality of the final drug product from batch to batch. healthmanagement.org Reference standards for Vonoprazan and its various impurities are available from specialized suppliers. pharmaffiliates.com

Impurity Control and Mitigation Strategies in Vonoprazan Fumarate Manufacturing

Process Optimization for Minimizing Impurity 10 Generation

Minimizing the formation of impurities from the outset is a primary goal in process chemistry. For Impurity 10, which is likely a process-related impurity stemming from the synthesis of a key reagent, optimization focuses on the synthetic route and the specific conditions of the reaction.

The generation of Impurity 10, Ethyl 3-pyridinesulfonate (B15499124), is closely linked to the sulfonylation step in Vonoprazan synthesis, where the pyrrole (B145914) nitrogen is reacted with pyridine-3-sulfonyl chloride. researchgate.netwipo.int The presence of this impurity can be attributed to it being a carry-over from the preparation of the pyridine-3-sulfonyl chloride reagent itself, especially if ethanol (B145695) is used in its synthesis or purification. Therefore, strategies to reduce its presence often focus on the quality of this starting material.

A key strategy for minimizing Impurity 10 is the stringent quality control of the pyridine-3-sulfonyl chloride reagent. Employing a synthetic route for this reagent that avoids the use of ethanol or includes a robust purification step to remove any residual Ethyl 3-pyridinesulfonate is crucial. This focus on the purity of starting materials is a fundamental aspect of selecting a synthetic route with a reduced impurity profile.

Tuning reaction conditions is a powerful tool for suppressing the formation of by-products. In the context of the sulfonylation step in Vonoprazan synthesis, the choice of solvent is critical to prevent the in situ formation of Impurity 10.

The reaction of the pyrrole intermediate with pyridine-3-sulfonyl chloride should be conducted in an inert, aprotic solvent. The use of alcoholic solvents, particularly ethanol, must be avoided as the alcohol can react with the sulfonyl chloride to generate the corresponding ethyl sulfonate ester (Impurity 10). Research into the synthesis of Vonoprazan and its intermediates often employs solvents like N,N-dimethylacetamide (DMA) or other aprotic solvents for the sulfonylation and subsequent steps, which circumvents this potential side reaction. google.com Careful control over reaction temperature and the stoichiometry of reactants can further optimize the primary reaction, limiting the potential for side reactions and ensuring the efficient consumption of the sulfonylating agent. google.com

Purification Techniques for the Removal of Impurity 10

Despite process optimization, trace amounts of impurities may persist. Therefore, robust purification techniques are essential to ensure the final active pharmaceutical ingredient (API) meets the required high-purity standards.

Recrystallization is a fundamental and effective technique for purifying solid compounds. The effectiveness of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent system. For Vonoprazan fumarate (B1241708), several recrystallization strategies have been developed to enhance its purity.

These methods often employ mixed solvent systems to achieve optimal solubility and crystallization kinetics. The choice of solvents is critical, with various combinations demonstrating high efficacy in removing process-related impurities. google.comgoogle.comgoogle.com Given that Impurity 10 (Ethyl 3-pyridinesulfonate) is a relatively small and polar molecule, its solubility is likely to differ significantly from the larger, more complex Vonoprazan fumarate salt, making it amenable to removal by carefully designed recrystallization processes.

Table 1: Recrystallization Solvents for Vonoprazan Fumarate Purification
Solvent SystemInitial Purity (HPLC)Final Purity (HPLC)NotesReference
Methanol (B129727) / WaterCrude>99.6% (Single impurity <0.1%)Effective for achieving high purity suitable for pharmaceutical use. google.comgoogle.com
Ethylene glycol dimethyl ether / Methanol90.67%99.75% (Largest single impurity 0.068%)A two-solvent system where the crude product is dissolved in the first solvent before the second (anti-solvent) is added to induce crystallization. google.com
N,N-dimethylformamide (DMF)Crude Oxalate (B1200264) Salt97.99%Used for purifying an intermediate salt form before conversion to fumarate. patsnap.com
Acetonitrile (B52724)>99.6% (Free Base)High Purity CocrystalUsed in reaction crystallization to form novel cocrystals with potentially different impurity profiles. nih.gov

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for both the analysis and purification of pharmaceutical compounds. nih.govresearchgate.net For impurities that are difficult to remove by conventional crystallization, preparative HPLC can be employed for their isolation and removal.

Several analytical HPLC methods have been developed to separate and quantify a range of process-related and degradation impurities in Vonoprazan fumarate, including Impurity 10. daneshyari.comnih.gov These methods utilize the different physicochemical properties of the main component and the impurities to achieve separation. The conditions established in these analytical methods can be scaled up to a preparative level for purification purposes.

Table 2: Chromatographic Conditions for Separation of Vonoprazan Impurity 10
ColumnMobile PhaseDetectionReference
Phenomenex Kinetex EVO C18 (250mm x 4.6mm, 5.0µm)Gradient elution with A: Phosphate (B84403) buffer (pH 6.5)/methanol/acetonitrile and B: Phosphate buffer (pH 6.5)/acetonitrileUV at 230 nm daneshyari.comresearchgate.netnih.gov
Reversed-phase column with volatile acidNot specifiedNot specifiedUsed for preparative isolation of impurities. researchgate.net
Agilent 5 HC C18 (150mm x 4.6mm, 5µm)Isocratic elution with Phosphate buffer (pH 6.8) and Acetonitrile (65:35 v/v)UV at 225 nm ekb.eg

These chromatographic methods demonstrate the ability to resolve Impurity 10 from Vonoprazan, making preparative chromatography a viable, albeit often more costly, option for ensuring API purity. researchgate.net

An elegant strategy for purifying ionizable drug substances like Vonoprazan involves selective salt formation. This technique leverages the principle that different salt forms of a drug can have distinct solubility profiles and crystal lattices, which can be exploited to exclude specific impurities during crystallization. If an impurity is difficult to remove from the desired fumarate salt, converting the drug to a different intermediate salt, purifying it, and then converting it back to the final fumarate form can be highly effective. patsnap.comgoogle.com

For Vonoprazan, this approach has been shown to successfully remove impurities that are otherwise challenging to eliminate by direct recrystallization of the fumarate salt. google.com

Table 3: Purification of Vonoprazan via Alternative Salt Formation
Intermediate SaltProcessResulting PurityReference
Vonoprazan HydrobromideThe crude Vonoprazan free base is reacted with hydrobromic acid. The resulting hydrobromide salt is precipitated, isolated, and then converted back to the free base before forming the final fumarate salt.>99.7% (can reach >99.9% after one recrystallization) google.com
Vonoprazan OxalateCrude Vonoprazan is converted to the oxalate salt, which is then purified by recrystallization. The purified oxalate is dissociated to the free base and then converted to the fumarate salt.Final fumarate purity >99.9% patsnap.com
Vonoprazan HydrochlorideVonoprazan fumarate is converted to the free base, which is then treated with hydrochloric acid to form the hydrochloride salt. The process can be used to purify the API before converting back to the desired salt form.Not specified, but described as a purification process. tdcommons.org

This strategy of "salt washing" is particularly useful for excluding impurities like Impurity 10, as the change in the API's crystalline structure and solubility upon forming a different salt can disrupt the incorporation of the impurity into the crystal lattice, allowing it to be purged more effectively. patsnap.comgoogle.com

Development of Low-Impurity Vonoprazan Fumarate Manufacturing Processes

The manufacturing of Vonoprazan fumarate, a novel potassium-competitive acid blocker (P-CAB), presents significant challenges in controlling process-related impurities. nih.govresearchgate.net The synthesis process can generate by-products that are often structurally similar to the active pharmaceutical ingredient (API), making their removal difficult through conventional purification techniques. google.com Achieving the high levels of purity required for pharmaceutical-grade API necessitates the development of specialized manufacturing processes designed to minimize and effectively remove these impurities. google.com

Achieving High Purity API (e.g., >99.7%, >99.9%)

The goal of any robust manufacturing process is to consistently produce a high-purity API. For Vonoprazan fumarate, this means reducing the levels of individual and total impurities to well below established safety thresholds. Research and patent literature describe several advanced strategies that successfully yield Vonoprazan fumarate with purities exceeding 99.7% and, in some cases, 99.9%. google.compatsnap.comgoogle.com

These methods focus on innovative purification at different stages of the synthesis, including the purification of key intermediates or the formation of specific salt intermediates that facilitate the rejection of impurities.

Detailed Research Findings on High-Purity Manufacturing

Several patented methodologies highlight distinct approaches to achieving exceptional purity levels in the final Vonoprazan fumarate product. These methods are critical for industrial-scale production where both yield and quality are paramount.

One patented approach found that conventional synthesis methods struggled to produce Vonoprazan fumarate with a purity greater than 99% due to a particularly persistent impurity. google.com To overcome this, a method was developed focusing on the purification of a key intermediate, 5-(2-fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carbaldehyde. This process involves dissolving the crude intermediate in a halogenated alkane (a "good" solvent) and then inducing crystallization by adding a C4-C7 alkane (a "poor" solvent). This purification of the intermediate is crucial for preventing the formation of downstream impurities, ultimately allowing for the production of Vonoprazan fumarate with a purity greater than 99.6% and the problematic impurity content below 0.1%. google.com

Another innovative strategy addresses the challenges in the final reduction step of the synthesis, which is known to generate significant impurities. google.com This method involves taking the crude Vonoprazan base and reacting it with hydrobromic acid to form Vonoprazan hydrobromide. This specific salt intermediate is then isolated and purified. The purified hydrobromide salt is subsequently converted back to the free base in the presence of an inorganic base, which is then salified with fumaric acid. This process effectively removes stubborn impurities, yielding a Vonoprazan fumarate product with a purity of over 99.7%. A single subsequent recrystallization can further enhance the purity to greater than 99.9%. google.com

A third distinct process also achieves high purity by forming a different salt intermediate. This method prepares Vonoprazan fumarate with a purity of 99.9% or higher by first forming Vonoprazan hydrochloride with a specific hydrochloric acid content, which is then converted to the final fumarate salt form. google.com

The following table summarizes these advanced manufacturing strategies for producing high-purity Vonoprazan fumarate.

Methodology Key Process Step Achieved Purity Reference Patent
Intermediate PurificationCrystallization of 5-(2-fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carbaldehyde using a specific solvent/anti-solvent system.> 99.6%CN104926790A
Hydrobromide Salt FormationFormation and purification of a Vonoprazan hydrobromide intermediate before conversion to the final fumarate salt.> 99.7% (> 99.9% after recrystallization)CN110590746A
Hydrochloride Salt FormationConversion of Vonoprazan to a hydrochloride salt intermediate prior to forming the fumarate salt.≥ 99.9%KR20250014615A
Final Product RecrystallizationSalification of Vonoprazan free base with fumaric acid followed by recrystallization of the final product.> 99.9%CN104926790A

These refined processes demonstrate that achieving high-purity Vonoprazan fumarate is feasible through targeted impurity control strategies. By focusing on the purification of intermediates or utilizing specific salt formations, manufacturers can effectively eliminate structurally similar impurities that are difficult to remove by standard means, thereby ensuring the quality and consistency of the final API. google.comgoogle.com

Regulatory Science and Quality Assurance Perspectives on Pharmaceutical Impurities

International Harmonization Council (ICH) Guidelines on Impurities

The ICH has developed a series of guidelines to provide a framework for the control of impurities in pharmaceuticals. These guidelines are recognized and implemented by regulatory authorities in Europe, Japan, and the United States, and serve as a global standard for the pharmaceutical industry.

ICH Q3A: Impurities in New Drug Substances

The ICH Q3A guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis that have not been previously registered in a region or member state. europa.eu It addresses both the chemistry and safety aspects of impurities. europa.eu

Key aspects of ICH Q3A include:

Classification of Impurities: Impurities are broadly classified into organic impurities (process- and drug-related), inorganic impurities, and residual solvents. ich.org Organic impurities can arise from starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ich.org

Thresholds for Reporting, Identification, and Qualification: The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. tuwien.ac.atbfarm.de These thresholds are crucial for determining the level of scrutiny an impurity requires. For instance, any impurity present at a level of 0.1% or higher should generally be identified. jpionline.org

Specification of Impurities: The guideline requires that specifications for a new drug substance include a list of impurities. ich.org Specified impurities, which are those individually listed and limited with a specific acceptance criterion, can be either identified or unidentified. tuwien.ac.at

For an impurity like Vonoprazan fumarate (B1241708) impurity 10, which would be considered an organic impurity, the principles of ICH Q3A would dictate the necessary steps for its control. This would involve understanding its origin, establishing its structure if it exceeds the identification threshold, and setting an appropriate acceptance criterion in the Vonoprazan fumarate drug substance specification.

ICH Q3C: Residual Solvents (Indirect Relevance for Process Impurities)

While ICH Q3C directly addresses residual solvents, its principles are indirectly relevant to process impurities like Vonoprazan fumarate impurity 10, as solvents are often a critical part of the manufacturing process and can influence the formation of impurities. ich.orgich.org

ICH Q3C classifies residual solvents into three classes based on their toxicity: ich.orgfilab.fr

Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous. ich.org

Class 2: Solvents to be limited, as they are associated with less severe toxicity. ich.org

Class 3: Solvents with low toxic potential. ich.org

The selection of solvents in the synthesis of Vonoprazan can impact the impurity profile. ich.orgich.org For example, the use of a particular solvent might favor a reaction pathway that leads to the formation of this compound. Therefore, controlling residual solvents according to ICH Q3C can also be a strategy to control process-related impurities.

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This is particularly important for impurities that have the potential to directly cause DNA damage, which can lead to mutations and potentially cancer. raps.org

The M7 guideline outlines a risk-based approach that includes:

Hazard Assessment: This involves an assessment of the mutagenic potential of an impurity. This is often done using computational toxicology assessment (in silico) and/or experimental tests like the bacterial reverse mutation (Ames) assay. europa.eu

Risk Characterization: Based on the hazard assessment, impurities are classified into one of five classes, which then dictates the level of control required. europa.eu

Control Strategies: For mutagenic impurities, the guideline recommends control at or below a compound-specific acceptable intake or a Threshold of Toxicological Concern (TTC).

If this compound were suspected of being mutagenic, it would fall under the scope of ICH M7. A thorough assessment of its mutagenic potential would be required, and if confirmed, stringent control measures would need to be implemented to ensure patient safety.

Regulatory Requirements for Impurity Data Submission

To gain marketing approval for a new drug substance, manufacturers must submit comprehensive data on impurities to regulatory authorities. ijdra.com This data is essential for demonstrating the quality and safety of the product.

Documentation of Impurity Isolation and Characterization

When an impurity is present above the identification threshold, regulatory agencies require detailed documentation of its isolation and characterization. ijdra.com This process typically involves:

Isolation: The impurity is first isolated from the drug substance using various chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC). nih.gov

Characterization: Once isolated, the structure of the impurity is elucidated using a combination of spectroscopic techniques. alentris.orgresearchgate.net These can include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) to determine the chemical structure. alentris.org

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. alentris.org

Infrared (IR) spectroscopy to identify functional groups. alentris.org

Documentation: All methods used for isolation and characterization, along with the data obtained, must be thoroughly documented in the regulatory submission. alentris.org

For this compound, if it were to exceed the identification threshold, a similar rigorous process of isolation and characterization would be necessary to provide a complete impurity profile to regulatory agencies.

Justification of Acceptance Criteria for Impurity Levels

Setting acceptance criteria for impurities is a critical step in ensuring the quality of a drug substance. These criteria must be justified based on a variety of factors. ich.org

The justification for the proposed acceptance criteria for an impurity like this compound would need to be supported by:

Batch Data: Data from batches of the drug substance manufactured by the proposed commercial process is essential to demonstrate process consistency and capability. ich.orgpharmtech.com

Stability Studies: Data from stability studies helps to understand if the impurity level changes over time under various storage conditions. ich.org

Qualification Studies: If an impurity level exceeds the qualification threshold, studies must be conducted to establish its biological safety. bfarm.defda.gov An impurity is considered qualified if:

Its level is below the qualification threshold.

It is a significant metabolite in animal and/or human studies. tuwien.ac.atregulations.gov

Its safety has been adequately established in toxicity studies. regulations.govpharmtech.com

Its level is justified by scientific literature. regulations.govfda.gov

The acceptance criteria for this compound would be set at a level that is as low as reasonably practicable and is supported by safety data and the capability of the manufacturing process.

Role of Impurity Profiling in Quality Risk Management and Post-Marketing Surveillance

Impurity profiling is a critical component of pharmaceutical development and quality control, serving as a systematic process to identify, characterize, and quantify impurities within drug substances and products. biomedres.us This process is fundamental to ensuring the safety, efficacy, and quality of pharmaceuticals. longdom.orgglobalpharmatek.com Impurities can originate from various sources, including raw materials, intermediates, degradation products, and by-products from the manufacturing process. longdom.orgkymos.com Even in trace amounts, these impurities can present significant risks, making their thorough analysis and control a regulatory necessity. biomedres.us For a drug such as Vonoprazan, a novel potassium-competitive acid blocker (P-CAB), a comprehensive understanding of its impurity profile is essential for quality assurance. nih.govdaneshyari.com

Impurity Profiling in Quality Risk Management (QRM)

Quality Risk Management (QRM) in the pharmaceutical industry is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. Impurity profiling is an indispensable tool in QRM, enabling manufacturers to understand and mitigate potential risks associated with impurities. longdom.org

The key functions of impurity profiling within a QRM framework include:

Hazard Identification: The first step involves the detection and structural elucidation of impurities. For Vonoprazan, analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and identify process-related impurities and degradation products. nih.govresearchgate.net Studies have been developed to separate as many as ten potential related substances in Vonoprazan fumarate bulk drug. daneshyari.com

Risk Assessment: Once identified, the potential hazards of each impurity are evaluated. longdom.org Regulatory bodies like the International Council for Harmonisation (ICH) have established thresholds for reporting, identification, and qualification of impurities. For instance, ICH guidelines mandate the characterization of any unknown impurity present at a level above 0.1%. kymos.com This assessment informs the level of risk associated with an impurity like "this compound."

Risk Control: Based on the risk assessment, control strategies are implemented. This involves setting acceptance criteria (specifications) for known and unknown impurities in the drug substance and finished product. The goal is to ensure that impurity levels are consistently maintained below the qualified safety threshold. globalpharmatek.com For Vonoprazan, this includes controlling impurities that may arise from the synthesis process or from degradation under stress conditions like alkaline and oxidative environments. nih.gov

The following table illustrates a simplified risk assessment for a hypothetical impurity in a pharmaceutical product.

Impurity Data for Risk Assessment
Potential Hazard Risk Mitigation & Control Strategy
Impurity Name: Vonoprazan Impurity X
Source: Process-related / Degradation- Optimize synthesis pathway to minimize formation. - Conduct forced degradation studies to understand formation pathways. nih.gov
ICH Threshold: > 0.10%- Develop and validate a sensitive analytical method for quantification (e.g., stability-indicating HPLC). daneshyari.com
Potential Impact: Affects product stability and efficacy.- Set specification limit below the ICH qualification threshold. - Implement in-process controls to monitor impurity levels. - Perform stability studies to monitor impurity levels over the product's shelf-life. synthinkchemicals.com

Impurity Profiling in Post-Marketing Surveillance (PMS)

Post-marketing surveillance (PMS) is the practice of monitoring a pharmaceutical drug or medical device after it has been released to the market. wikipedia.orgfgk-cro.com It is a crucial element of pharmacovigilance that serves to confirm the safety and efficacy profile of a product in a broad, real-world population. wikipedia.orgnih.gov Impurity profiling remains a vital activity during the post-marketing phase.

The role of impurity profiling in PMS includes:

Monitoring Product Stability: Continuous monitoring of the impurity profile of drug batches throughout their shelf-life helps detect any changes or the emergence of new degradation products. synthinkchemicals.com This ensures the product remains stable and meets its quality specifications until its expiration date.

Detecting Manufacturing Drift: Routine impurity profiling can act as an early warning system for deviations or changes in the manufacturing process that might otherwise go unnoticed. An unexpected change in the impurity profile could signal a quality issue that needs immediate investigation.

Informing Regulatory Updates: Data gathered from PMS, including ongoing impurity analysis, can lead to updates in product labeling, storage conditions, or manufacturing processes to further ensure public health and safety. fgk-cro.com Regulatory agencies require manufacturers to report on a product's safety and efficacy as part of the PMS program. fgk-cro.comfreyrsolutions.com

The analytical methods used for routine quality control and stability monitoring are crucial for effective PMS. The table below summarizes key parameters of an analytical method developed for the determination of related substances in Vonoprazan fumarate.

Analytical Method Parameters for Vonoprazan Impurity Profiling
Parameter Details
Technique High-Performance Liquid Chromatography (HPLC) with UV detection. daneshyari.com
Column Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm). daneshyari.comnih.gov
Mobile Phase A gradient mixture of a phosphate (B84403) buffer, methanol (B129727), and acetonitrile (B52724). daneshyari.comnih.gov
Detection Wavelength 230 nm. daneshyari.com
Application Separation and quantification of up to ten related substances, including raw materials, by-products, and degradants in Vonoprazan fumarate. daneshyari.com Suitable for routine quality control and stability studies. nih.govresearchgate.net

While reference standards for an impurity designated as "this compound" are commercially available, detailed public research on its specific origins, characterization, and risk profile is limited. veeprho.comsincopharmachem.com Furthermore, conflicting information regarding its chemical structure exists in public databases and supplier catalogs, highlighting the complexities in impurity identification and standardization. veeprho.comsincopharmachem.comnih.gov Within a robust QRM and PMS system, any impurity, including one labeled as "Impurity 10," would be rigorously monitored and controlled according to the principles outlined by international regulatory guidelines to ensure product quality and patient safety. globalpharmatek.comkymos.com

Future Directions and Advanced Research in Impurity Science Relevant to Vonoprazan Fumarate Impurity 10

Development of More Sensitive and Specific Analytical Technologies

The accurate detection and quantification of pharmaceutical impurities are paramount. Future research will focus on developing analytical methods with enhanced sensitivity and specificity for impurities like Vonoprazan fumarate (B1241708) impurity 10. While high-performance liquid chromatography (HPLC) is a standard technique for impurity analysis, advancements are being made to improve its capabilities. nih.gov

One area of development is the use of more advanced detectors in conjunction with HPLC. For instance, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides a powerful tool for the identification and characterization of unknown impurities. nih.gov The fragmentation patterns obtained from MS analysis can help elucidate the structure of impurities, even at very low levels.

Furthermore, the development of novel stationary phases for HPLC columns can lead to better separation of closely related impurities from the main active pharmaceutical ingredient (API). Research into chiral stationary phases is also crucial for separating stereoisomeric impurities, which may have different pharmacological and toxicological profiles.

Beyond HPLC, other analytical techniques are being explored for their potential in impurity analysis. Capillary electrophoresis (CE) offers high separation efficiency and is particularly useful for charged molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation of isolated impurities. nih.gov

The following table summarizes some of the advanced analytical techniques being developed for impurity profiling:

Analytical TechniquePrincipleApplication in Impurity Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC) Uses smaller particle size columns and higher pressures than conventional HPLC.Faster analysis times, higher resolution, and increased sensitivity for detecting trace impurities.
Two-Dimensional Liquid Chromatography (2D-LC) Employs two different columns with orthogonal separation mechanisms.Enhanced peak capacity and resolution for complex samples containing numerous impurities.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) Combines a quadrupole mass analyzer with a time-of-flight mass analyzer.Accurate mass measurements for precise determination of elemental composition and structural elucidation of impurities.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size and shape in the gas phase before mass analysis.Provides an additional dimension of separation, helping to differentiate isomeric and isobaric impurities.

Computational Chemistry and In-silico Prediction of Impurity Formation

Computational chemistry and in-silico tools are becoming increasingly important in predicting the formation of potential impurities during drug synthesis and degradation. By understanding the reaction mechanisms and the stability of intermediates, chemists can proactively design synthetic routes that minimize the formation of unwanted byproducts.

For Vonoprazan fumarate, computational models can be used to predict the likelihood of formation of various impurities, including impurity 10. Density Functional Theory (DFT) calculations, for example, can be employed to study the thermodynamics and kinetics of different reaction pathways, identifying those that are most likely to lead to impurity formation.

Molecular docking studies can be used to investigate the interaction of potential impurities with biological targets, providing insights into their potential toxicity. This information is crucial for setting appropriate limits for impurities in the final drug product.

In-silico prediction tools can also be used to assess the potential for degradation of the drug substance and drug product under various stress conditions, such as heat, light, and humidity. This allows for the development of more stable formulations and appropriate storage conditions.

Green Chemistry Approaches in Impurity Reduction and Control

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact and improve the sustainability of the processes. jocpr.compharmacyjournal.org These principles are also highly relevant to impurity control, as they often lead to cleaner reaction profiles and a reduction in the formation of unwanted byproducts. jocpr.com

Key green chemistry approaches that can be applied to the synthesis of Vonoprazan fumarate to minimize impurities include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of the manufacturing process. jocpr.com This can also impact impurity formation by altering reaction selectivity.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste and can reduce the formation of byproducts.

Catalysis: The use of highly selective catalysts can direct reactions towards the desired product, minimizing the formation of impurities. Biocatalysis, using enzymes, is a particularly promising green approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and can also prevent the formation of degradation products that may arise at elevated temperatures.

By integrating these green chemistry principles into the manufacturing process of Vonoprazan fumarate, it is possible to not only reduce the environmental impact but also to improve the purity profile of the final drug substance.

Integration of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.net The implementation of QbD principles is crucial for ensuring the consistent quality of Vonoprazan fumarate and for controlling the levels of impurities like impurity 10.

The key elements of a QbD approach to impurity control include:

Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final drug product, including the specifications for impurities. nih.gov

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov For Vonoprazan fumarate, the level of impurity 10 would be considered a CQA.

Critical Process Parameters (CPPs): These are the process parameters that have an impact on the CQAs and therefore need to be monitored and controlled. nih.gov

Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. thaiscience.info Operating within the design space will result in a product that meets its QTPP.

Control Strategy: This is a planned set of controls, derived from an understanding of the product and process, that ensures process performance and product quality. nih.gov

By applying QbD principles, manufacturers can gain a deep understanding of how raw material attributes and process parameters affect the formation of impurities. This understanding allows for the development of a robust manufacturing process with a well-defined control strategy to ensure that the level of Vonoprazan fumarate impurity 10 is consistently below the required limit.

Harmonization of Global Regulatory Standards for Impurities

The globalization of the pharmaceutical industry has highlighted the need for the harmonization of regulatory requirements for impurities. makrocare.com Different regulatory agencies around the world may have slightly different requirements for the qualification and control of impurities, which can create challenges for pharmaceutical companies seeking to market their products globally. biobostonconsulting.com

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has made significant progress in this area by developing guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). ich.orgich.org These guidelines provide a framework for the identification, qualification, and reporting of impurities.

Future efforts in this area will focus on:

Greater Global Convergence: Encouraging more regulatory agencies to adopt and implement ICH guidelines to create a more unified global regulatory landscape. makrocare.comwho.int

Addressing New Challenges: Developing guidance for the control of new types of impurities, such as mutagenic impurities and elemental impurities.

Facilitating Information Sharing: Promoting greater collaboration and information sharing between regulatory agencies to ensure a consistent approach to the assessment of impurities.

The harmonization of global regulatory standards for impurities will ultimately benefit both patients and the pharmaceutical industry by ensuring that safe and effective medicines are available worldwide. biobostonconsulting.comich.org

Q & A

Basic: What analytical methods are recommended for quantifying Vonoprazan fumarate impurity 10 in pharmaceutical formulations?

A validated HPLC method is widely used for impurity quantification. Key parameters include:

  • Column : YMC-Pack Pro C18 (4.6 mm × 150 mm, 3 µm) or Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5 µm) for optimal separation .
  • Mobile Phase : Gradient elution with phosphate buffer (pH 6.6) containing triethylamine, acetonitrile, and isopropanol (Phase A) and phosphate buffer with acetonitrile (Phase B) .
  • Detection : UV at 220 nm for high sensitivity .
  • Validation : Linear ranges (0.12–5.01 µg/mL, r>0.999r > 0.999), recovery rates (94.72–100.67%), and LOD/LOQ (0.04–0.13 µg/mL) ensure precision .

Advanced: How can synthesis pathways of Vonoprazan fumarate contribute to the formation of impurity 10, and what mitigation strategies are proposed?

Impurity 10 likely originates during synthesis steps such as:

  • Amide reduction : Incomplete reduction or side reactions may generate by-products (e.g., dimethylamine derivatives) .
  • Sulfonylation : Residual intermediates or unreacted sulfonyl chloride could lead to sulfonamide impurities .
    Mitigation :
    • Optimize reaction time/temperature during amide reduction .
    • Implement in-process controls (IPC) to monitor intermediate purity .
    • Use high-purity reagents to minimize cross-contamination .

Basic: What are the critical parameters for validating an HPLC method to detect impurity 10?

Method validation requires:

  • Linearity : Calibration curves across 0.12–5.01 µg/mL with r>0.9990r > 0.9990 .
  • Accuracy : Recovery rates of 94–101% via spiked samples .
  • Precision : Intraday/interday RSD < 2.0% .
  • Specificity : Baseline separation from other impurities (e.g., Impurities B, C, D) .
  • Robustness : Consistent resolution under minor pH or flow-rate variations .

Advanced: What advanced spectroscopic techniques are employed for structural elucidation of impurity 10, and how do they address identification challenges?

  • LC-MS/MS : Identifies molecular ions and fragmentation patterns (e.g., precursor-product transitions like m/zm/z 346.0 → 315.1) .
  • NMR Spectroscopy : Confirms hydrogen/carbon environments (e.g., aromatic protons in 2-fluorophenyl groups) .
  • X-ray Crystallography : Resolves crystal structures of key impurities (e.g., 2-amino-5-(2-fluorophenyl)furan-3-carbonitrile) .
    Challenges : Isomeric impurities require high-resolution MS and 2D-NMR to distinguish positional isomers .

Basic: How does pH influence the stability of impurity 10, and what implications does this have for sample preparation?

  • Acidic Conditions (pH 1.2) : Accelerate degradation of acid-labile impurities; use immediate analysis or stabilization buffers .
  • Neutral/Basic Conditions (pH 4.5–6.8) : Impurity 10 shows greater stability, allowing longer sample storage .
    Recommendation : Conduct forced degradation studies (e.g., 0.1 M HCl, NaOH, H2_2O2_2) to identify degradation pathways .

Advanced: In comparative studies of impurity profiling methods, how do different chromatographic columns affect the resolution of impurity 10?

  • YMC-Pack Pro C18 : Provides shorter run times (15–20 min) but lower resolution for structurally similar impurities .
  • Phenomenex Kinetex EVO C18 : Enhances resolution via core-shell particle technology, critical for separating co-eluting impurities (e.g., Impurity 10 vs. sulfonic acid derivatives) .
    Trade-offs : Column choice balances efficiency (time) vs. specificity (resolution) based on impurity complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.